- Preparation of boron compounds as immunoproteasome inhibitors, World Intellectual Property Organization, , ,
Cas no 936551-50-7 (3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester)
936551-50-7 structure
Product Name:3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester
CAS番号:936551-50-7
MF:C10H17NO2
メガワット:183.25
MDL:MFCD14525732
CID:2620349
PubChem ID:58077199
Update Time:2024-10-26
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
- N-boc-3,4-methanopyrrolidine
- 1-(tert-Butoxycarbonyl)-3,4-methanopyrrolidine
- 3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- CID 58077199
- 1,1-Dimethylethyl 3-azabicyclo[3.1.0]hexane-3-carboxylate (ACI)
- 2-Methyl-2-propanyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
- 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester
- tert-butyl 3-azabicyclo3.1.0hexane-3-carboxylate
- F88303
- SCHEMBL4224986
- PB48253
- tert-butyl3-azabicyclo[3.1.0]hexane-3-carboxylate
- 3-Boc-3-azabicyclo[3.1.0]hexane
- MFCD14525732
- SY214498
- EN300-267845
- 936551-50-7
- PS-16036
-
- MDL: MFCD14525732
- インチ: 1S/C10H17NO2/c1-10(2,3)13-9(12)11-5-7-4-8(7)6-11/h7-8H,4-6H2,1-3H3
- InChIKey: GLWHHMBAMGJDAE-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CC2CC2C1)=O
計算された属性
- せいみつぶんしりょう: 183.125928785g/mol
- どういたいしつりょう: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.105±0.06 g/cm3(Predicted)
- ふってん: 240.0±9.0 °C(Predicted)
- 酸性度係数(pKa): -0.68±0.20(Predicted)
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM464016-100mg |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 100mg |
$106 | 2023-02-17 | |
| Chemenu | CM464016-250mg |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 250mg |
$108 | 2024-07-19 | |
| Chemenu | CM464016-500mg |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 500mg |
$232 | 2023-02-17 | |
| Chemenu | CM464016-1g |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 1g |
$173 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-100mg |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 100mg |
¥288.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-250mg |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 250mg |
¥448.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-1g |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 1g |
¥777.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-5g |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 5g |
¥2911.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-10g |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 10g |
¥3840.00 | 2024-04-24 | |
| Enamine | EN300-267845-0.05g |
tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 0.05g |
$42.0 | 2023-09-11 |
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 45 psi, 40 °C
リファレンス
- Preparation of heteroaryl carboxamides as plasma kallikrein inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; overnight, rt
リファレンス
- ATM kinase inhibitors and compositions and methods of use thereof, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
リファレンス
- Preparation of cyclopropane-annelated pyrrolidines bearing phosphonate or boronate groups as inhibitors of dipeptidyl peptidase IV as agents for treating cancer and metabolic disorders, United States, , ,
合成方法 5
はんのうじょうけん
リファレンス
- Preparation of pyrimidine heterocyclic compounds as AKT inhibitors, China, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Heterocyclic compounds as KRAS G12D inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
リファレンス
- Preparation of heterocyclic compounds as Delta-5 Desaturase inhibitors and methods of use, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 5 h, rt
リファレンス
- Preparation of the heterocyclic compound with AKT kinase inhibitory activity and medical applications an anticancer agents, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C
リファレンス
- Preparation of pyridinyl hexahydrocyclopropapyrrolo imidazopyrimidinone compound and its application in treatment of Lp-PLA2-related disease, China, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; overnight, rt
リファレンス
- Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease, Journal of Medicinal Chemistry, 2021, 64(8), 5018-5036
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 h, rt
リファレンス
- Process for preparation of tricyclic compound and use thereof, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 3 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7
リファレンス
- Preparation of pyridine derivative for treating KDM5 pathway related disease, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
リファレンス
- Preparation of cyclopropane-annelated pyrrolidines bearing phosphonate or boronate groups as inhibitors of dipeptidyl peptidase IV as antitumor and anti-diabetes agents, World Intellectual Property Organization, , ,
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Raw materials
- Di-tert-butyl dicarbonate
- 3-Benzyl-3-azabicyclo[3.1.0]hexane
- 3-Azabicyclo[3.1.0]hexane hydrochloride
- 3-azabicyclo[3.1.0]hexane
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Preparation Products
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester 関連文献
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
936551-50-7 (3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
SunaTech Inc.
ゴールドメンバー
中国のサプライヤー
試薬
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Cedareal Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量